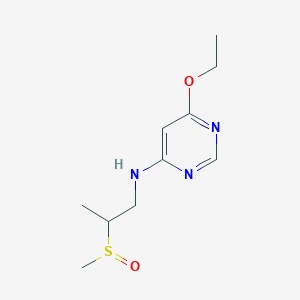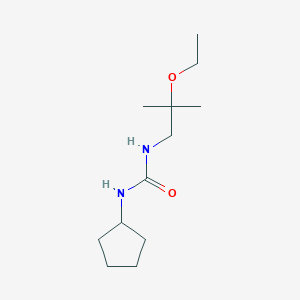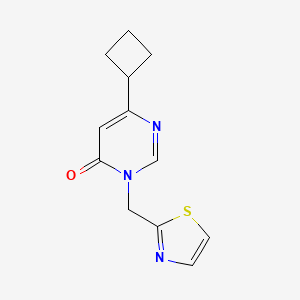![molecular formula C16H22N4O B7632097 1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-55940 and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
CP-55940 has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of effects on the central nervous system and has been used in various studies related to pain management, addiction, and neurodegenerative diseases. CP-55940 has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
作用機序
CP-55940 acts on the cannabinoid receptors in the brain and has been found to have both agonistic and antagonistic effects on these receptors. This compound has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. CP-55940 has also been found to have an effect on the immune system and has been shown to modulate the release of cytokines and other immune system factors.
Biochemical and Physiological Effects:
CP-55940 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects. CP-55940 has also been found to have an effect on appetite regulation and has been shown to reduce food intake in animal studies. Additionally, this compound has been found to have an effect on memory and learning and has been studied for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using CP-55940 in lab experiments include its ability to modulate the release of several neurotransmitters, its potential use in pain management and addiction treatment, and its potential use in cancer treatment. However, one of the limitations of using CP-55940 in lab experiments is its potential for abuse and addiction. Additionally, this compound has been found to have a narrow therapeutic window, which can make it difficult to use in clinical settings.
将来の方向性
There are several future directions for the study of CP-55940. One potential direction is the development of new analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of CP-55940 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the potential side effects and long-term effects of CP-55940 use.
合成法
The synthesis of CP-55940 is a complex process that involves the use of several chemical reagents and techniques. The most common method for synthesizing CP-55940 involves the reaction of 2-cyclopentyloxypyridine with 4-bromomethyl-5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting compound is then treated with N-methylformamide and hydrogen gas to produce CP-55940.
特性
IUPAC Name |
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-14(11-19-20-12)10-17-9-13-5-4-8-18-16(13)21-15-6-2-3-7-15/h4-5,8,11,15,17H,2-3,6-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMVAPOVERAEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNCC2=C(N=CC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)